molecular formula C11H13BrINO B14770909 2-Bromo-N,N-diethyl-5-iodobenzamide

2-Bromo-N,N-diethyl-5-iodobenzamide

Cat. No.: B14770909
M. Wt: 382.04 g/mol
InChI Key: RYAIQRJVHNMIGD-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-5-iodobenzamide is an organic compound with the molecular formula C11H13BrINO. It is a derivative of benzamide, characterized by the presence of bromine and iodine atoms on the benzene ring, along with diethylamine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-diethyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N,N-diethyl-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-N,N-diethyl-5-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-5-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms, along with the diethylamine substituents, contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-N,N-diethyl-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with diethylamine substituents. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H13BrINO

Molecular Weight

382.04 g/mol

IUPAC Name

2-bromo-N,N-diethyl-5-iodobenzamide

InChI

InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)9-7-8(13)5-6-10(9)12/h5-7H,3-4H2,1-2H3

InChI Key

RYAIQRJVHNMIGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)I)Br

Origin of Product

United States

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